3-[(3-methylbenzoyl)amino]benzoic Acid
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Overview
Description
3-[(3-methylbenzoyl)amino]benzoic Acid is an organic compound with the molecular formula C15H13NO3. It is a derivative of benzoic acid, where the hydrogen atom of the carboxyl group is replaced by a 3-methylbenzoyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[(3-methylbenzoyl)amino]benzoic Acid typically involves the reaction of 3-methylbenzoic acid with 3-aminobenzoic acid. The reaction is carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually performed in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, where the methyl group can be oxidized to form a carboxyl group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: It can undergo substitution reactions, where the amino group can be replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions can be carried out using reagents like acyl chlorides and anhydrides.
Major Products:
Oxidation: The major product is 3-[(3-carboxybenzoyl)amino]benzoic Acid.
Reduction: The major product is 3-[(3-methylamino)benzoyl]benzoic Acid.
Substitution: The products vary depending on the substituent introduced.
Scientific Research Applications
3-[(3-methylbenzoyl)amino]benzoic Acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-[(3-methylbenzoyl)amino]benzoic Acid involves its interaction with specific molecular targets. The compound can inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their respective reactions. This inhibition can lead to various biological effects, such as anti-inflammatory and anticancer activities. The pathways involved in these effects include the inhibition of cyclooxygenase (COX) enzymes and the modulation of signaling pathways related to cell proliferation and apoptosis.
Comparison with Similar Compounds
- 3-aminobenzoic acid
- 3-methylbenzoic acid
- 4-aminobenzoic acid
- 4-methylbenzoic acid
Comparison: 3-[(3-methylbenzoyl)amino]benzoic Acid is unique due to the presence of both the 3-methylbenzoyl and amino groups. This dual functionality allows it to participate in a wider range of chemical reactions compared to its similar compounds. For example, 3-aminobenzoic acid lacks the methylbenzoyl group, limiting its reactivity in certain synthetic applications. Similarly, 3-methylbenzoic acid lacks the amino group, reducing its potential for forming amide bonds.
Properties
IUPAC Name |
3-[(3-methylbenzoyl)amino]benzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO3/c1-10-4-2-5-11(8-10)14(17)16-13-7-3-6-12(9-13)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HAWHZTLBEDKNNA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC=CC(=C2)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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